Cyclohexanone oxime

Descripción general

Descripción

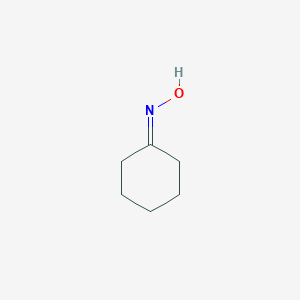

Cyclohexanone oxime is an organic compound characterized by the presence of an oxime functional group. This colorless solid is a crucial intermediate in the production of nylon 6, a widely used polymer. The compound is known for its role in the Beckmann rearrangement, which converts it into ε-caprolactam, the precursor to nylon 6 .

Mecanismo De Acción

Target of Action

Cyclohexanone oxime is an organic compound that primarily targets the production of nylon 6 , a widely used polymer . It is synthesized via the nucleophilic addition-elimination of hydroxylamine with cyclohexanone .

Mode of Action

The compound interacts with its targets through a process known as ammoximation . This process involves the reaction of cyclohexanone with hydroxylamine to form this compound . The reaction is facilitated by a composite catalyst, consisting of precious metal nanoparticles supported on a commercial TS-1 . The alloying of gold (Au) with palladium (Pd) and the introduction of low concentrations of platinum (Pt) into AuPd nanoalloys are key in promoting high catalytic performance .

Biochemical Pathways

The ammoximation of cyclohexanone to this compound involves two distinct reaction pathways: H2O2 direct synthesis and cyclohexanone ammoximation . The improved catalytic activity of optimal catalysts results from a combination of a disruption of contiguous Pd ensembles and the modification of Pd oxidation states, which in turn dictate catalytic activity towards the production and subsequent degradation of H2O2 .

Result of Action

The most commercially important result of this compound’s action is the Beckmann rearrangement yielding ε-caprolactam . This reaction is catalyzed by sulfuric acid, but industrial scale reactions use solid acids . Typical of oximes, the compound can be reduced by sodium amalgam to produce cyclohexylamine . It can also be hydrolyzed with acetic acid to give back cyclohexanone .

Análisis Bioquímico

Biochemical Properties

Cyclohexanone oxime is involved in several biochemical reactions, most notably the Beckmann rearrangement, which converts it into ε-caprolactam, a precursor for nylon 6 . This reaction is catalyzed by sulfuric acid or solid acids in industrial settings . This compound interacts with various enzymes and proteins during its biochemical transformations. For instance, it can be reduced by sodium amalgam to produce cyclohexylamine . Additionally, this compound can be hydrolyzed with acetic acid to revert to cyclohexanone . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can cause erythrotoxicity, affecting erythrocytes, spleen, liver, and nasal epithelium in laboratory settings

Molecular Mechanism

The molecular mechanism of this compound involves its conversion through the Beckmann rearrangement. This reaction starts with the formation of an oxime from cyclohexanone and hydroxylamine . The oxime is then protonated by acid, leading to the formation of a good leaving group. The key step involves the rearrangement of the oxime to form an amide, which is then hydrolyzed to produce ε-caprolactam . This mechanism highlights the compound’s ability to undergo significant chemical transformations at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound can cause erythrotoxicity over extended exposure periods, with the no-effect level for erythrotoxicity being 2,500 ppm following 13 weeks of exposure . These findings underscore the importance of monitoring the temporal effects of this compound in laboratory experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of the compound have been associated with toxic and adverse effects, including erythrotoxicity and damage to the spleen, liver, and nasal epithelium . The threshold effects observed in these studies indicate that careful dosage management is crucial when using this compound in research and industrial applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is not a naturally occurring metabolite and is only found in individuals exposed to the compound or its derivatives . The compound can be metabolized through various pathways, including its reduction to cyclohexylamine and hydrolysis to cyclohexanone . These metabolic transformations are facilitated by enzymes and cofactors, highlighting the compound’s role in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its biochemical activity and function. Studies have shown that this compound can be synthesized through electrochemical methods, which involve the reduction of nitrate and subsequent reaction with cyclohexanone . These findings provide insights into the compound’s transport and distribution mechanisms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclohexanone oxime can be synthesized through the condensation reaction between cyclohexanone and hydroxylamine. The reaction proceeds as follows: [ \text{C}6\text{H}{10}\text{CO} + \text{H}_2\text{NOH} \rightarrow \text{C}6\text{H}{10}\text{C=NOH} + \text{H}_2\text{O} ] Alternatively, this compound can be produced industrially by reacting cyclohexane with nitrosyl chloride, a free radical reaction that is advantageous due to the lower cost of cyclohexane compared to cyclohexanone .

Industrial Production Methods: The industrial production of this compound often involves the ammoximation process, where cyclohexanone reacts with ammonia and hydrogen peroxide in the presence of a titanium silicate catalyst (TS-1). This method is preferred due to its high selectivity and efficiency .

Types of Reactions:

Beckmann Rearrangement: The most significant reaction of this compound is the Beckmann rearrangement, which converts it into ε-caprolactam.

Reduction: this compound can be reduced by sodium amalgam to produce cyclohexylamine.

Hydrolysis: The compound can be hydrolyzed with acetic acid to revert to cyclohexanone.

Common Reagents and Conditions:

Sulfuric Acid: Used in the Beckmann rearrangement to produce ε-caprolactam.

Sodium Amalgam: Employed in the reduction to cyclohexylamine.

Acetic Acid: Utilized in the hydrolysis to cyclohexanone.

Major Products:

ε-Caprolactam: From the Beckmann rearrangement.

Cyclohexylamine: From reduction.

Cyclohexanone: From hydrolysis.

Aplicaciones Científicas De Investigación

Industrial Applications

Nylon Production

Cyclohexanone oxime is predominantly used in the production of caprolactam, which is the monomer for nylon-6. The global demand for nylon has led to an increased interest in efficient methods for synthesizing this compound. Traditional methods involve the ammoxidation of cyclohexane, which can be energy-intensive and costly due to the use of excess hydrogen peroxide (H2O2) . Recent advancements have introduced more sustainable approaches, such as electrocatalytic processes that utilize in situ-generated H2O2, achieving high yields and selectivity .

Chemical Intermediates

Beyond nylon production, this compound serves as an intermediate in various chemical syntheses. It is utilized in the manufacture of pesticides, pharmaceuticals, and other organic compounds. Its role as a blocking agent in polymer chemistry further highlights its versatility .

Research and Development

Toxicity Studies

Research has extensively investigated the toxicity and safety profile of this compound. Studies conducted by the National Toxicology Program have shown that while the compound exhibits some mutagenic properties under specific conditions (e.g., in Salmonella typhimurium with S9 activation), it generally poses low toxicity at controlled exposure levels . Understanding these aspects is crucial for its safe industrial application.

Catalytic Applications

this compound has also been explored as a substrate in catalytic reactions. For instance, its conversion to ε-caprolactam via Beckmann rearrangement illustrates its significance in catalysis research . Advances in catalyst design have improved selectivity and efficiency in these transformations, demonstrating the compound's potential in sustainable chemistry.

Case Studies and Innovations

Electrosynthesis Techniques

Recent studies highlight innovative electrosynthesis methods for producing this compound. One approach integrates plasma-assisted techniques that allow for the generation of nitrogen-containing intermediates from ambient air, resulting in a more energy-efficient synthesis route . This method not only enhances yield but also reduces environmental impact.

| Method | Yield (%) | Selectivity (%) | Conditions |

|---|---|---|---|

| Traditional Ammoxidation | Variable | Low | High temperature, excess H2O2 |

| Electrocatalysis | 92 | 99 | -0.9 V vs. Ag/AgCl |

| Plasma-Assisted Synthesis | 51.4 | >99.9 | Ambient conditions |

Comparación Con Compuestos Similares

Cyclohexanone oxime can be compared with other oximes and related compounds:

Acetoxime: Similar in structure but derived from acetone.

Benzaldoxime: Derived from benzaldehyde, used in organic synthesis.

Cyclohexanone: The parent ketone of this compound, used in various chemical processes.

Uniqueness: this compound’s uniqueness lies in its role as a precursor to ε-caprolactam and its involvement in the production of nylon 6. Its efficient conversion through the Beckmann rearrangement makes it a valuable compound in industrial chemistry .

Actividad Biológica

Cyclohexanone oxime (CHO) is a compound that has garnered attention due to its various biological activities and potential applications in industrial processes. This article provides a comprehensive overview of the biological activity of this compound, including its toxicity, mutagenicity, and therapeutic potential.

This compound is a white crystalline solid with a molecular weight of 113.16 g/mol and a melting point of 90°C. It is soluble in water and ethanol, making it suitable for various applications in chemical synthesis and as an intermediate in the production of nylon-6 fibers and plastics .

Acute and Chronic Toxicity

Toxicological studies have been conducted to assess the effects of this compound on laboratory animals, particularly B6C3F1 mice. In a 13-week study, mice were administered varying concentrations (0, 625, 1,250, 2,500, 5,000, or 10,000 ppm) of this compound in drinking water. Key findings included:

- Mortality and Weight Changes : Deaths occurred in the groups receiving 10,000 ppm. Weight gain was significantly depressed in both males and females at this concentration, as well as in females at 5,000 ppm.

- Organ Weights : Significant increases in relative spleen weights were observed at exposure levels of 5,000 and 10,000 ppm. Liver weights also increased significantly at the highest concentration .

- Histopathological Findings : Hematopoietic cell proliferation was noted in the spleen at high doses. Centrilobular cell hypertrophy was observed in the liver for males exposed to concentrations above 2,500 ppm. Degeneration of olfactory epithelium was noted across all exposure groups .

Mutagenicity

This compound has been evaluated for its mutagenic potential using the Ames test with Salmonella typhimurium strains. The results indicated that:

- It was mutagenic only in strain TA1535 with S9 activation.

- Negative results were found in strains TA97, TA98, and TA100 with and without S9 activation.

- Induction of chromosomal aberrations was equivocal in cultured Chinese hamster ovary cells without S9; however, results were negative with S9 .

Metabolic Pathways

This compound undergoes rapid metabolism following administration. In studies involving intravenous administration of labeled CHO:

- The compound was quickly cleared from plasma with half-lives of approximately 1.6 minutes (alpha phase) and 18.2 minutes (beta phase).

- Only a small percentage (4%-5%) was recovered in urine or feces after dermal application, indicating significant volatilization from the skin surface .

Enzyme Interaction

Research indicates that this compound can influence liver microsomal activity. For instance:

- It has been shown to increase the activity of enzymes such as aniline hydroxylase and aminopyrine demethylase in rats treated with high doses .

Therapeutic Potential

Recent studies have explored the potential therapeutic applications of oximes, including this compound:

- Anticancer Activity : Some oximes have demonstrated properties as kinase inhibitors which can inhibit various kinases implicated in cancer progression.

- Anti-inflammatory Effects : Oximes may also exhibit anti-inflammatory activities through mechanisms involving nitric oxide generation .

Summary of Findings

The following table summarizes key findings from studies on this compound:

| Study Aspect | Findings |

|---|---|

| Toxicity Levels | No-effect level for erythrotoxicity: 2,500 ppm; hepatotoxicity: 1,250 ppm (males) |

| Mutagenicity | Positive only in Salmonella strain TA1535 with S9 activation |

| Organ Effects | Increased spleen and liver weights at high doses |

| Metabolism | Rapid clearance from plasma; minimal recovery post dermal application |

| Therapeutic Potential | Kinase inhibition; anticancer and anti-inflammatory properties |

Propiedades

IUPAC Name |

N-cyclohexylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-7-6-4-2-1-3-5-6/h8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZUQRBDRNJBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NO)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Record name | CYCLOHEXANONE OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021842 | |

| Record name | Cyclohexanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Prisms, liquid or light tan crystalline solid. (NTP, 1992), Solid; [HSDB] Liquid or light tan solid; mp = 89-91 deg C; [CAMEO] White chunks or powder; [Alfa Aesar MSDS] | |

| Record name | CYCLOHEXANONE OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (Hydroxyimino)cyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5585 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

403 to 410 °F at 760 mmHg (NTP, 1992), 206-210 °C | |

| Record name | CYCLOHEXANONE OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (HYDROXYIMINO)CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), SOL IN WATER, ALCOHOL, ETHER, METHYL ALCOHOL | |

| Record name | CYCLOHEXANONE OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (HYDROXYIMINO)CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.91 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | CYCLOHEXANONE OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

HEXAGONAL PRISMS FROM PETROLEUM ETHER | |

CAS No. |

100-64-1 | |

| Record name | CYCLOHEXANONE OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanone oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Hydroxyimino)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANONE OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U60L00CGF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (HYDROXYIMINO)CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

192 to 196 °F (NTP, 1992), 89-90 °C | |

| Record name | CYCLOHEXANONE OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (HYDROXYIMINO)CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cyclohexanone oxime has a molecular formula of C6H11NO and a molecular weight of 113.16 g/mol. [] Key spectroscopic data includes: * IR: Strong absorption at around 3200 cm-1 (O-H stretch), 1680 cm-1 (C=N stretch). * NMR: * 1H NMR: Signals for the cyclohexane ring protons typically appear between 1.5 and 2.5 ppm. The oxime proton resonates as a broad singlet at a higher chemical shift, typically around 9-10 ppm, depending on the solvent. * 13C NMR: The carbon attached to the oxime group appears around 160 ppm. The remaining cyclohexane carbons resonate between 20 and 40 ppm. []

A: The major application of this compound is as a key intermediate in the industrial synthesis of ε-caprolactam, a monomer used in the production of Nylon-6. [, , , , , , , , , , , ]

A: The Beckmann Rearrangement is a crucial reaction in this process, converting this compound to ε-caprolactam. [, , , , , , , , , , , , , , , , , , ] This rearrangement, typically catalyzed by acids, involves the migration of an alkyl group from a carbon atom to an electron-deficient nitrogen atom, leading to the formation of an amide.

A: Traditional methods employing fuming sulfuric acid as a catalyst face drawbacks such as environmental pollution, equipment corrosion, and the generation of substantial ammonium sulfate byproduct. [] This necessitates the exploration of alternative catalysts and environmentally benign processes.

A: Extensive research has been dedicated to developing environmentally friendly and efficient catalysts for this reaction. Some notable examples include: * Solid Acid Catalysts: Silica gel-supported chlorosulfonic acid [], acidic ionic liquid-zinc chloride systems [], D-72 sulfonic acid resin [], and niobia-silica catalysts [] demonstrate promising activity and selectivity. * Zeolites: MFI-type zeolites, such as H-[Al]-MFI and H-[B]-MFI, have been investigated. [] Notably, the weaker Brønsted acid sites in [B]-MFI exhibit better catalytic activity compared to the stronger acid sites in [Al]-MFI. [] * Pillared Clays: Tantalum pillared-ilerite has shown promising results in the vapor phase Beckmann rearrangement of this compound. [] * Microreactors: Conducting the reaction in microreactors with internal recirculation using oleum as the catalyst has shown high selectivity towards ε-caprolactam. [, ]

A: The solvent plays a crucial role in the reaction. While traditional methods often involve harsh conditions, research indicates that solvents like acetonitrile [], benzonitrile [], and dimethylsulfoxide [] can facilitate the rearrangement effectively. Interestingly, using ethanol as a co-solvent with toluene significantly enhances the catalytic performance of NbOx/SiO2 catalysts in the gas-phase Beckmann rearrangement. []

A: Computational chemistry, particularly density functional theory (DFT) calculations, provides valuable insights into the reaction mechanism and the influence of different catalysts. [, , ] These studies help optimize reaction conditions and design more efficient catalytic systems.

ANone: The cyclic structure of this compound plays a crucial role in dictating the regioselectivity of the Beckmann Rearrangement, leading to the formation of ε-caprolactam. The presence of the oxime group (C=N-OH) is essential for the reaction to occur, as it provides the nitrogen atom that ultimately becomes part of the amide group in the caprolactam product.

A: Studies on 2-substituted Cyclohexanone Oximes, specifically with methoxy, methylthio, methylseleno, fluoro, chloro, and bromo substituents, provide insights into the impact of electronic effects and stereoelectronic interactions. [] These studies highlight the role of the generalized anomeric effect (GAE) in influencing the conformational preferences and, consequently, the reactivity of these oximes.

A: Research indicates that this compound primarily affects red blood cells, the spleen, the liver, and the nasal epithelium. [] A no-observed-effect level (NOEL) of 2,500 ppm was established for erythrotoxicity and hematopoietic cell proliferation in the spleen following 13 weeks of exposure in mice. [] For hepatotoxicity, the NOEL was found to be 1,250 ppm for males and 2,500 ppm for females after 13 weeks. [] Additionally, nasal olfactory epithelial degeneration was observed at all exposure levels tested. []

ANone: Yes, alternative methods for ε-caprolactam production have been explored, primarily focusing on bypassing the use of this compound and its associated challenges. These include:

ANone: The use of harsh reagents like oleum in the traditional Beckmann Rearrangement process leads to significant waste generation and environmental concerns. The production of large quantities of ammonium sulfate as a by-product presents a disposal challenge. Furthermore, accidental releases of this compound itself can pose risks to aquatic life.

ANone: Research focusing on more sustainable practices aims to minimize the environmental impact. Key strategies include:

- Catalyst Development: Developing more efficient and reusable catalysts, especially solid acid catalysts, can significantly reduce waste generation. [, , , ]

- Solvent Optimization: Identifying greener solvents with lower toxicity and easier recyclability is crucial. [, ]

- Process Intensification: Utilizing microreactors allows for precise control of reaction conditions, leading to higher yields and reduced waste generation. [, ]

A: * Development of the Cyclohexanone-Hydroxylamine Process: This marked a significant advancement in caprolactam production, replacing older, less efficient methods.* Introduction of Titanium Silicalite (TS-1) Catalysts: The discovery of TS-1 catalysts enabled the ammoximation of cyclohexanone, providing a more environmentally friendly route to this compound. [, ]* Exploration of Microreactor Technology: Recent years have witnessed a surge in research exploring the application of microreactors in the Beckmann Rearrangement. [, ] This technology offers enhanced process control and the potential for continuous production, paving the way for more efficient and sustainable caprolactam synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.